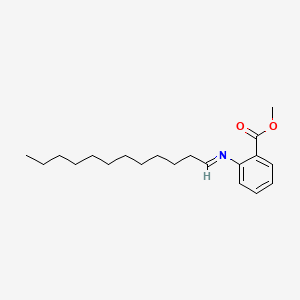

Methyl 2-(dodecylideneamino)benzoate

Description

Methyl 2-(dodecylideneamino)benzoate is a benzoate ester derivative featuring a dodecylideneamino (C₁₂H₂₃N=CH–) substituent at the 2-position of the benzene ring. The dodecyl chain confers significant hydrophobicity, as reflected in its high calculated lipophilicity (XLogP3-AA ≈ 7.0) and molecular weight (~317.5 g/mol for C₂₀H₃₁NO₂) . This compound is structurally related to agrochemicals and drug delivery vehicles, where long alkyl chains enhance membrane permeability and sustained release properties.

Properties

CAS No. |

67924-14-5 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

methyl 2-(dodecylideneamino)benzoate |

InChI |

InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-14-17-21-19-16-13-12-15-18(19)20(22)23-2/h12-13,15-17H,3-11,14H2,1-2H3 |

InChI Key |

SQTIJQJOTPMGND-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC |

Other CAS No. |

67924-14-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzoate Esters

Methyl 2-[(2-Methyldecylidene)amino]benzoate (C₁₉H₂₉NO₂)

- Molecular Properties : Molecular weight = 303.4 g/mol; XLogP3-AA = 6.1; 11 rotatable bonds.

- Structural Differences : Shorter alkyl chain (methyldecylidene vs. dodecylidene) reduces hydrophobicity and molecular weight.

- Implications : Lower lipophilicity may result in improved aqueous solubility but reduced bioavailability in lipid-rich environments compared to the dodecyl variant .

Metsulfuron-Methyl (Agrochemical Analogue)

- Structure: Contains a sulfonylurea bridge and triazine group instead of the alkylideneamino chain.

- Applications: Herbicidal activity via acetolactate synthase inhibition, contrasting with the undefined biological role of Methyl 2-(dodecylideneamino)benzoate .

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature piperazine-linked quinoline moieties.

- Molecular Properties : Lower XLogP3-AA (~5.5 for C1) due to aromatic substituents and fewer rotatable bonds (7 vs. 13 in the dodecyl compound).

- Functional Differences : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and electronic properties, making these compounds candidates for anticancer research, unlike the alkyl-focused dodecyl derivative .

Data Tables

Table 1: Molecular and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA | Rotatable Bonds | Key Applications |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₁NO₂ | ~317.5 | ~7.0 | 13 | Drug delivery, surfactants |

| Methyl 2-[(2-methyldecylidene)amino]benzoate | C₁₉H₂₉NO₂ | 303.4 | 6.1 | 11 | Research chemicals |

| C1 (Quinoline-piperazine-benzoate) | C₂₈H₂₅N₃O₃ | 451.5 | ~5.5 | 7 | Anticancer agents |

| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 381.4 | 1.8 | 6 | Herbicide |

Key Research Findings

Lipophilicity-Bioavailability Relationship: The dodecyl chain in this compound enhances membrane permeability but reduces aqueous solubility, a trade-off critical for drug delivery systems .

Substituent Effects: Halogenated quinoline derivatives (C2–C7) exhibit higher chemical stability and electronic tunability compared to alkyl-substituted benzoates, favoring applications in targeted therapies .

Agrochemical Contrast : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the dodecyl derivative lacks documented herbicidal activity, highlighting structural specificity in biological function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.